molecular formula C22H29N5O2 B11283476 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11283476
M. Wt: 395.5 g/mol
InChI Key: SIFLMVPSSCVPSZ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a purine and imidazole ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its combined purine and imidazole structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-10-9-15(2)16(3)14-17/h9-10,14H,5-8,11-13H2,1-4H3

InChI Key

SIFLMVPSSCVPSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

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